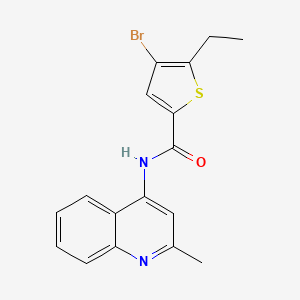
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenecarboxamide, commonly known as CP 55,940, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in the 1980s by Pfizer scientists as part of a project to develop new analgesics. CP 55,940 is a potent agonist of the cannabinoid receptors, which are found throughout the body and play a key role in regulating various physiological processes.
作用機序
CP 55,940 exerts its effects by binding to and activating the cannabinoid receptors. The CB1 receptor is primarily found in the brain and is responsible for the psychoactive effects of cannabinoids, while the CB2 receptor is found primarily in the immune system and is involved in the regulation of inflammation and immune function. Activation of these receptors by CP 55,940 leads to a wide range of physiological effects, including analgesia, anti-inflammatory effects, and changes in appetite and memory.
Biochemical and Physiological Effects
CP 55,940 has been shown to have a wide range of biochemical and physiological effects. It has been shown to be a potent analgesic, with effects comparable to morphine. It also has anti-inflammatory effects, which may make it useful in the treatment of conditions such as rheumatoid arthritis and multiple sclerosis. CP 55,940 has been shown to affect appetite and food intake, and may have potential as a treatment for obesity and eating disorders. Additionally, it has been shown to have effects on memory and learning, which may have implications for the treatment of conditions such as Alzheimer's disease.
実験室実験の利点と制限
One advantage of CP 55,940 is its potency and selectivity for the cannabinoid receptors. This makes it a useful tool for studying the endocannabinoid system and the physiological effects of cannabinoid receptor activation. However, one limitation of CP 55,940 is its high lipophilicity, which can make it difficult to work with in the lab. Additionally, its potent effects on the cannabinoid receptors can make it difficult to distinguish between the effects of CB1 and CB2 receptor activation.
将来の方向性
There are many potential future directions for research on CP 55,940 and the endocannabinoid system. One area of interest is the development of new drugs that target the endocannabinoid system for the treatment of various conditions, such as pain, inflammation, and obesity. Additionally, there is ongoing research into the role of the endocannabinoid system in various physiological processes, such as immune function and neuroprotection. Finally, there is interest in developing new tools and techniques for studying the endocannabinoid system, such as new imaging methods and more selective cannabinoid receptor agonists and antagonists.
合成法
CP 55,940 can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. The first step involves the synthesis of 2-thiophenecarboxylic acid, which is then converted to the corresponding acid chloride. This is then reacted with N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)amine to form the desired product, CP 55,940.
科学的研究の応用
CP 55,940 has been extensively used in scientific research to study the pharmacology and physiology of the endocannabinoid system. It has been shown to be a potent agonist of both the CB1 and CB2 cannabinoid receptors, which are found in the brain, immune system, and other organs. CP 55,940 has been used to study the effects of cannabinoid receptor activation on various physiological processes, including pain, inflammation, appetite, and memory.
特性
IUPAC Name |
N-(1-cycloheptyl-5-oxopyrrolidin-3-yl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c19-15-10-12(17-16(20)14-8-5-9-21-14)11-18(15)13-6-3-1-2-4-7-13/h5,8-9,12-13H,1-4,6-7,10-11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOHHXLCMDXSOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2CC(CC2=O)NC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cycloheptyl-5-oxo-3-pyrrolidinyl)-2-thiophenecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(1,3-benzodioxol-5-ylmethylene)-2-[(3-chloro-2-methylphenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6137189.png)
![N-[2-(3-chloro-4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]-2-thiophenecarboxamide](/img/structure/B6137192.png)
![N-(3,5-dimethylphenyl)-11-(2-furyl)-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepine-10-carboxamide](/img/structure/B6137193.png)
![8-(5-bromopentyl)-3-hydroxy-8-methyl-8-azoniabicyclo[3.2.1]octane bromide](/img/structure/B6137201.png)
![N-methyl-1-(4-methylphenyl)-N-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B6137204.png)


![(4-chloro-2-methylphenyl){1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-3-piperidinyl}methanone](/img/structure/B6137230.png)
![1-(4-methoxyphenyl)-4-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-3-piperidinyl}piperazine](/img/structure/B6137236.png)
![3-[3-(4-methyl-1-piperazinyl)propyl]-2-(4-nitrophenyl)-1,3-thiazolidin-4-one dihydrochloride](/img/structure/B6137242.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B6137248.png)
![N-cyclohexyl-2-[(6-hydroxy-9H-purin-2-yl)thio]acetamide](/img/structure/B6137249.png)
![N-(2,4-dimethoxyphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6137252.png)
![6-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6137270.png)